1-(2-Azidoethyl)-3-benzylurea
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with azides. For example, 1-(2-azidoethyl)pyrrolidine was synthesized through a reaction involving 1-(2-chloroethyl)pyrrolidine and sodium azide .Molecular Structure Analysis
While specific structural data for “1-(2-Azidoethyl)-3-benzylurea” was not found, a related compound, 1-Azido-2-[(2-azidoethyl)disulfanyl]ethane, has a molecular formula of C4H8N6S2 .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. For instance, 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquin azoline reacted with phenyl azide to give benzo[g][1,3,5,2]triazaphosphocine .Physical and Chemical Properties Analysis
1-(2-Azidoethyl)-3-methoxyazetidine is a colorless liquid with a boiling point of 110-111°C and a melting point of -23°C. It is soluble in most organic solvents, including water, ethanol, and acetone.Scientific Research Applications
Synthesis and Characterization
- Structural and Vibrational Characterization : A study on 1-benzyl-3-furoyl-1-phenylthiourea, a structurally related compound, was characterized using vibrational spectroscopy, multinuclear NMR, and elemental analysis, emphasizing the importance of detailed structural analysis for similar compounds (Lestard et al., 2015).
- Improved Synthesis Techniques : Research on 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene highlighted the development of efficient synthesis methods for azide-containing compounds, which could be applicable to the synthesis of 1-(2-Azidoethyl)-3-benzylurea (Kopach et al., 2009).
Potential Applications
- Non-linear Optical Materials : A study on unsymmetrical acyl thiourea derivatives explored their third-order nonlinear optical (NLO) properties, suggesting potential applications of similar azidoethyl-benzylurea derivatives in NLO materials (Ashfaq et al., 2021).
- Corrosion Inhibition : Thiourea derivatives have been investigated for their corrosion inhibitory properties on metals, indicating a possible application area for this compound in protecting metals from corrosion (Torres et al., 2014).
- Biological Activities : Research on thiourea derivatives has explored their potential as antimicrobial and antifungal agents, suggesting that similar compounds, including this compound, could have biological applications (Saeed & Batool, 2007).
Safety and Hazards
While specific safety data for “1-(2-Azidoethyl)-3-benzylurea” was not found, it’s important to handle azide-containing compounds with care due to their potential reactivity and sensitivity to heat and light.
Future Directions
Properties
IUPAC Name |
1-(2-azidoethyl)-3-benzylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-15-14-7-6-12-10(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKQJCMNFXDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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